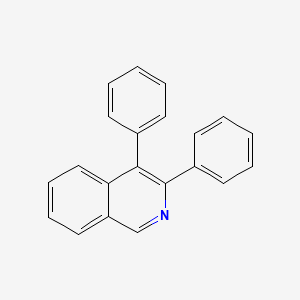

3,4-Diphenylisoquinoline

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3,4-diphenylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N/c1-3-9-16(10-4-1)20-19-14-8-7-13-18(19)15-22-21(20)17-11-5-2-6-12-17/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHFUKURHZOIMPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=CC3=CC=CC=C32)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90470753 | |

| Record name | 3,4-diphenylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90470753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52839-45-9 | |

| Record name | 3,4-diphenylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90470753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 3,4 Diphenylisoquinoline and Derivatives

Strategies for the Direct and Indirect Construction of the 3,4-Diphenylisoquinoline Ring System

The synthesis of the this compound framework can be achieved through various innovative strategies that have evolved from classical methods to modern catalytic systems.

Catalytic Bis-arylative Endo Cyclization of Gold Acetylides to Access this compound

A notable and efficient method for the synthesis of this compound involves the catalytic selective bis-arylative endo cyclization of gold acetylides. researchgate.netnih.gov This approach provides a direct route to the desired diphenyl-substituted isoquinoline (B145761) core. nih.govdntb.gov.uarsc.org The reaction proceeds through the formation of key vicinal diaurated alkene intermediates, which have been isolated and studied to reinforce the proposed mechanisms. nih.gov Gold(I) complexes are particularly effective in activating alkynes for nucleophilic attack. acs.orgresearchgate.net The versatility of gold catalysis is demonstrated by its application in the synthesis of various nitrogen-containing heterocycles. acs.orgrsc.org

This synthetic strategy can also be extended to prepare other heterocyclic systems, such as 2,3-diphenyl indoles, and even mesoionic N-heterocyclic carbene (NHC)-gold complexes. researchgate.netnih.gov The mechanism is believed to involve the gold-catalyzed oxidation of the triple bond, followed by an acid-promoted intramolecular cyclization. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions for 3,4-Disubstituted Isoquinolines

Palladium-catalyzed cross-coupling reactions offer a versatile and efficient pathway to 3,4-disubstituted isoquinolines, including the 3,4-diphenyl variant. acs.orgacs.org This methodology allows for the convergent synthesis of a wide array of isoquinolines by combining readily available precursors in a regioselective manner and often in excellent yields. nih.gov A common approach involves the cross-coupling of N-tert-butyl-2-(1-alkynyl)arylaldimines with various organic halides. acs.org This strategy has proven effective for introducing aryl, allylic, benzylic, and alkynyl substituents into the 4-position of the isoquinoline ring. acs.org

| Starting Materials | Catalyst | Reagents | Product | Yield (%) |

| N-tert-butyl-o-(phenylethynyl)benzaldimine, Phenyl iodide | Pd(PPh₃)₄ | K₂CO₃, DMF | This compound | Not specified |

This table summarizes a typical palladium-catalyzed synthesis of this compound. acs.org

This palladium-catalyzed methodology has also been utilized in one-pot syntheses of N-fused isoquinoline derivatives through intramolecular C–H arylation. rsc.org

Ruthenium-Catalyzed C-H Functionalization Approaches Leading to 3,4-Substituted Isoquinoline Carboxylates

Ruthenium-catalyzed C-H functionalization has emerged as a powerful tool for the synthesis of substituted isoquinolines. bohrium.com Specifically, the reaction of N-unprotected methyl esters of phenylglycine derivatives with internal alkynes, such as diphenylacetylene (B1204595), catalyzed by [Ru(p-cymene)Cl₂]₂, can produce 3,4-disubstituted isoquinoline-1-carboxylates. csic.esresearchgate.net This process occurs through a C-H/N-H oxidative coupling, with the C-H bond activation being assisted by a carboxylate group. csic.esresearchgate.net

This method exhibits a notable tolerance to a variety of functional groups on the phenyl ring of the amino acid, including both electron-releasing and electron-attracting substituents. csic.esresearchgate.net For instance, the reaction of methyl phenylglycinate with diphenylacetylene in the presence of the ruthenium catalyst and an oxidant yields methyl this compound-1-carboxylate. csic.es

| Phenylglycine Derivative | Alkyne | Catalyst | Product | Yield (%) |

| Methyl phenylglycinate | Diphenylacetylene | [Ru(p-cymene)Cl₂]₂ | Methyl this compound-1-carboxylate | 40% csic.es |

This table presents an example of a Ruthenium-catalyzed synthesis leading to a this compound derivative. csic.es

The development of ruthenium-catalyzed reactions in environmentally benign solvents like water has further enhanced the green credentials of this synthetic approach. nih.govacs.org These catalysts have been employed in regioselective cyclization reactions to generate a variety of substituted isoquinoline derivatives. bohrium.com

Multi-Component Cascade Reactions for Diversely Substituted Isoquinoline Architectures

Multi-component cascade reactions provide an efficient and atom-economical route to construct complex molecular architectures like polysubstituted isoquinolines from simple starting materials in a single operation. nih.gov While specific examples leading directly to this compound are less common in the provided context, the general strategies highlight the potential of this approach. For instance, a one-pot, three-component reaction involving aryl ketones, hydroxylamine, and an internal alkyne, catalyzed by rhodium(III), allows for the rapid assembly of multisubstituted isoquinolines. organic-chemistry.org

Palladium-catalyzed tandem reactions, such as the allylation and intramolecular amination of benzylamine (B48309) with allyl acetate, can generate the isoquinoline scaffold. nih.gov These methods underscore the power of cascade sequences in building the core isoquinoline structure, which can then be further functionalized.

Adaptation of Classical Isoquinoline Synthesis Protocols (e.g., Bischler-Napieralski Cyclodehydration) for Diphenylisoquinoline Frameworks

Classical methods for isoquinoline synthesis, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, have been adapted to create more complex substituted isoquinolines. acs.orgnih.gov These reactions traditionally rely on electrophilic aromatic substitution and are often limited to electron-rich systems. nih.gov

The Bischler-Napieralski reaction, which involves the cyclization of β-arylethylamides in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), is a cornerstone of isoquinoline synthesis. organic-chemistry.orgnrochemistry.comwikipedia.org To synthesize a this compound derivative using this method, a suitably substituted β-phenylethylamide precursor would be required. A modified Bischler-Napieralski procedure has been developed to overcome some of the limitations of the classic approach, particularly for substrates prone to side reactions. organic-chemistry.org This modified method, using oxalyl chloride and a Lewis acid, allows for the synthesis of 3-aryl-3,4-dihydroisoquinolines from various amides, which can then be aromatized to the corresponding isoquinolines. organic-chemistry.org

Modern Functionalization and Derivatization Strategies for this compound

Once the this compound core is synthesized, modern functionalization strategies can be employed to introduce further chemical diversity. Ruthenium-catalyzed C-H activation has been used for the regioselective hydroxymethylation of isoquinolines, demonstrating the potential for late-stage functionalization. acs.org Palladium-catalyzed cross-coupling reactions are not only used for the construction of the isoquinoline ring but can also be applied to a pre-formed isoquinoline scaffold that has been appropriately halogenated, allowing for the introduction of additional substituents. mcmaster.ca

The presence of fluorine in the 3-position and a halogen in the 4-position of the isoquinoline ring, for example, allows for further modifications through nucleophilic aromatic substitution and cross-coupling reactions, respectively. rsc.org This highlights the potential for sequential functionalization to create a library of diversely substituted this compound derivatives.

Regioselective Introduction of Additional Substituents on the Isoquinoline Core

The functionalization of the isoquinoline nucleus in a regioselective manner is paramount for creating structural diversity. Transition metal-catalyzed C-H activation has emerged as a powerful strategy, allowing for direct and efficient modifications that avoid the need for pre-functionalized starting materials. mdpi.com This approach enhances atom and step economy, aligning with the principles of green chemistry. mdpi.com

The reactivity of the isoquinoline core allows for substitution at various positions. For instance, palladium catalysis is often employed for C-C bond formation, while copper-based catalysts are preferred for creating C-N and C-S bonds, particularly when using quinoline (B57606) N-oxides as substrates, a principle that extends to the isoquinoline family. mdpi.com Rhodium(III)-catalyzed reactions have demonstrated high efficiency in the one-pot synthesis of substituted isoquinolines from readily available aryl ketones and internal alkynes. hbni.ac.in These methods tolerate a wide array of functional groups, including halides and both electron-donating and withdrawing groups, which is critical for building a library of diverse analogues. hbni.ac.in

A versatile approach allows for the convergent assembly of highly substituted isoquinolines from as few as two or as many as four components in a single operation. harvard.edu This method involves the metalation of o-tolualdehyde tert-butylimines and subsequent trapping with nitriles, providing a highly direct route to the 3-substituted isoquinoline core. harvard.edu Further diversification can be achieved by altering the work-up conditions, for example, to selectively produce 4-chloroisoquinolines or 1-tert-butylaminoisoquinolines. harvard.edu Radical-based functionalization also offers a viable route, where the regiochemistry can be tuned and predicted based on the electronic properties of the substituents and the nature of the radical species. nih.gov

Advanced Bond Construction Methodologies at Key Positions (C1-N2, C3-N2)

The construction of the isoquinoline heterocycle itself hinges on the formation of key carbon-nitrogen bonds, specifically at the C1-N2 and C3-N2 positions. Advanced methodologies have been developed to forge these bonds with high efficiency and control.

One prominent strategy involves the rhodium(III)-catalyzed C-H activation and annulation of aryl ketone O-acyloximes with internal alkynes. nih.gov In this redox-neutral sequence, an ortho-rhodation step is followed by C-N bond formation, where the N-O bond of the oxime derivative functions as an internal oxidant to sustain the catalytic cycle. nih.gov Similarly, another Rh(III)-catalyzed method utilizes a hydrazone directing group for the ortho C-H bond activation and annulation with alkynes, proceeding through C-C and C-N bond formation coupled with N-N bond cleavage, all without an external oxidant. acs.org

Palladium-catalyzed C-H activation and annulation represent another powerful tool. For instance, the reaction between N-methoxybenzamides and 2,3-allenoic acid esters yields hydroisoquinolinones. mdpi.com A plausible mechanism involves the formation of a palladacycle intermediate, followed by allene (B1206475) insertion and reductive elimination to construct the heterocyclic ring, thereby forming the crucial C-N bond. mdpi.com The development of diverse C-N bond-forming strategies has also explored various nitrogen sources, such as sodium azide (B81097) and aniline, to construct quinazoline (B50416) and quinoline derivatives, with the underlying principles being applicable to isoquinoline synthesis. researchgate.net

Asymmetric Synthesis and Enantioselective Access to Chiral this compound Analogues

The synthesis of chiral isoquinoline derivatives is of immense importance, as the pharmacological activity of enantiomers can differ significantly. rsc.org Consequently, developing enantioselective methods to access single-enantiomer compounds is a primary focus in medicinal chemistry.

A significant breakthrough has been the development of a highly asymmetric (3+3) cycloaddition reaction between diazo compounds and isoquinolinium methylides. acs.orgacs.org This reaction, facilitated by a bifunctional chiral phase-transfer catalyst (PTC), produces an array of chiral Current time information in Bangalore, IN.nih.govrsc.orgtriazino[5,4-a]isoquinoline derivatives in excellent yields and with outstanding enantioselectivities. acs.orgacs.org The reaction demonstrates broad substrate scope, tolerating both electron-withdrawing and electron-donating groups on the isoquinoline ring. acs.org

| Substituent on Isoquinoline | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| H | 95 | 98 |

| 6-F | 91 | 98 |

| 6-Cl | 92 | 99 |

| 6-MeO | 94 | 99 |

| 6-tBu | 85 | >99 |

| 7-Cl | 59 | 97 |

| 8-Me | 66 | 97 |

Another novel approach is the first enantioselective synthesis of isoquinoline-1,3(2H,4H)-dione derivatives through an aza-Friedel–Crafts reaction. rsc.org This method employs a chiral phosphoric acid as a catalyst for the reaction of newly designed ketimines with indoles, achieving good to excellent yields and enantioselectivities. rsc.org The utility of chiral auxiliaries placed on the nitrogen atom or within the C-1 substituent is a more traditional but still effective strategy for inducing asymmetry during the formation of the tetrahydroisoquinoline skeleton. clockss.org Furthermore, enantioselective desymmetrization of dibenzyl isocyanoacetates via palladium catalysis provides access to medicinally valuable chiral dihydroisoquinolines. mdpi.com

Ring Expansion and Cycloaddition Strategies for Fused Isoquinoline Systems (e.g., Thiazepino- and Diazepino-isoquinolines)

Ring expansion and cycloaddition reactions are powerful strategies for constructing polycyclic systems that incorporate the isoquinoline framework, leading to novel molecular scaffolds with potential biological activity. These methods often provide rapid access to complex fused heterocycles.

The synthesis of seven-membered rings fused to the isoquinoline core has been a subject of interest. Researchers have reported the first synthesis of the 5,6,14,14a-tetrahydro-8H-benzo bohrium.comresearchgate.netCurrent time information in Bangalore, IN.rsc.orgthiazepino[3,4-a]isoquinoline framework and a new, more versatile route to the 5,6,14,14a-tetrahydro-8H-13λ²-benzo bohrium.comresearchgate.netCurrent time information in Bangalore, IN.rsc.orgdiazepino[3,4-a]isoquinoline scaffold. nih.gov These syntheses were accomplished in a straightforward manner using readily available starting materials. nih.gov An alternative one-pot, four-component domino reaction of isoquinoline, a 2-bromoacetophenone, an aryl isothiocyanate, and dimethyl acetylenedicarboxylate (B1228247) has been developed for the efficient construction of Current time information in Bangalore, IN.rsc.orgthiazepino[5,4-a]isoquinolines. thieme-connect.comthieme-connect.com

Cycloaddition reactions are a cornerstone for building fused systems. The [3+2] cycloaddition of isoquinolinium N-ylides with various dipolarophiles is a common method to obtain pyrrolo[2,1-a]isoquinoline (B1256269) derivatives. nih.govmdpi.com More complex tandem double [3+2] cycloaddition reactions have also been observed, leading to unique spiro-fused systems. nih.gov Additionally, a base-controlled [3+3] cycloaddition of isoquinoline N-oxides with in situ generated azaoxyallyl cations provides access to 1,11b-dihydro- Current time information in Bangalore, IN.nih.govrsc.orgoxadiazino[3,2-a]isoquinolin-2(3H)-ones. researchgate.netrsc.org

| Fused System | Synthetic Strategy | Key Reactants | Reference |

|---|---|---|---|

| Thiazepino-isoquinolines | Intramolecular N-alkylation | Tetrahydroisoquinoline alcohol intermediate | nih.gov |

| Thiazepino-isoquinolines | Four-component domino reaction | Isoquinoline, 2-bromoacetophenone, aryl isothiocyanate, DMAD | thieme-connect.comthieme-connect.com |

| Diazepino-isoquinolines | Multistep synthesis | Amide derived from isoquinoline precursor | nih.govontosight.ai |

| Pyrrolo-isoquinolines | [3+2] Cycloaddition | Isoquinolinium N-ylide, acetylenic dipolarophiles | mdpi.com |

| Oxadiazino-isoquinolines | [3+3] Cycloaddition | Isoquinoline N-oxide, α-halohydroxamates | researchgate.netrsc.org |

Radical Cascade Reactions and Isonitrile Insertion in Heterocyclic Synthesis

Radical cascade reactions involving isonitriles have become a powerful and efficient strategy for the synthesis of nitrogen-containing heterocycles, including isoquinolines. rsc.org This approach is valued for its ability to rapidly build molecular complexity from simple precursors. The fundamental step involves the addition of a radical species to the terminal carbon of the isonitrile group, which generates a transient imidoyl radical. rsc.org This highly reactive intermediate can then undergo subsequent intramolecular cyclization onto an adjacent aromatic ring to construct the heterocyclic core. rsc.org

Palladium catalysis has been instrumental in harnessing isonitrile insertion for heterocyclic synthesis. One innovative method involves a palladium-catalyzed isonitrile insertion enabled by a 1,4-palladium shift. chemrxiv.org This process allows for the divergent synthesis of valuable isoindolinone derivatives, where both the carbon and nitrogen atoms of the isonitrile moiety are incorporated into the final heterocyclic ring structure. chemrxiv.org Another palladium-catalyzed process is the intramolecular C(sp²)–H amidination, where isonitrile insertion into N-arylamidines provides direct access to related N-heterocycles like 4-aminoquinazolines. acs.org These reactions showcase the versatility of isonitriles as "C-N" synthons in C-H functionalization cascades.

Sustainable and Green Chemistry Approaches in this compound Production

The principles of green chemistry, which advocate for the design of chemical processes that minimize or eliminate hazardous substances, are increasingly influencing the synthesis of complex molecules like this compound. epa.govrroij.com Key principles include waste prevention, maximizing atom economy, using safer solvents, designing for energy efficiency, and employing catalytic reactions over stoichiometric ones. acs.org

In the context of isoquinoline synthesis, significant progress has been made toward developing more sustainable methodologies. A noteworthy example is the use of a homogeneous and recyclable Ru(II)/PEG-400 catalytic system. rsc.orgajgreenchem.com This method allows for the synthesis of isoquinolines via C-H/N-N bond activation in polyethylene (B3416737) glycol (PEG-400), a biodegradable solvent, with the catalyst being reusable for multiple cycles. rsc.orgajgreenchem.com Such protocols enhance sustainability by reducing the need for pre-functionalization of starting materials and minimizing waste. ajgreenchem.com

The shift from precious metal catalysts (like palladium and rhodium) to more abundant and less toxic 3d-transition metals (such as iron, cobalt, nickel, and copper) is another key trend in green synthesis. bohrium.com These metals have been successfully used in various annulation reactions to construct the isoquinoline scaffold, offering more cost-effective and environmentally benign alternatives. bohrium.com Furthermore, synthetic methods that operate under milder conditions, such as those that proceed at ambient temperature without a catalyst, represent a significant advance in sustainability by reducing energy consumption and reagent toxicity. organic-chemistry.org The adoption of energy-efficient techniques, including microwave irradiation, ultrasound, and mechanochemistry, further contributes to greener synthetic routes by often reducing reaction times and energy requirements. mdpi.com

| Green Chemistry Principle | Application in Isoquinoline Synthesis | Reference |

|---|---|---|

| Catalysis | Use of recyclable Ru(II) catalysts and abundant 3d-transition metals (Fe, Co, Ni, Cu). | rsc.orgbohrium.comajgreenchem.com |

| Safer Solvents | Employing biodegradable solvents like PEG-400 instead of volatile organic compounds. | ajgreenchem.com |

| Atom Economy | C-H activation and annulation reactions that avoid pre-functionalized substrates. | mdpi.com |

| Design for Energy Efficiency | Using microwave or ultrasound-assisted synthesis; developing reactions at ambient temperature. | organic-chemistry.orgmdpi.com |

| Waste Prevention | Developing one-pot, multicomponent reactions to reduce intermediate isolation steps. | thieme-connect.comthieme-connect.com |

Spectroscopic and Structural Elucidation of 3,4 Diphenylisoquinoline Architectures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, it is possible to map the carbon skeleton and the relative positions of protons, providing a complete picture of the molecular connectivity.

The ¹H NMR spectrum of 3,4-diphenylisoquinoline is expected to exhibit distinct signals corresponding to the protons on the isoquinoline (B145761) core and the two phenyl substituents. The signals for the aromatic protons typically appear in the downfield region, generally between 7.0 and 9.0 ppm, due to the deshielding effect of the ring currents.

The proton at the C-1 position of the isoquinoline ring is anticipated to be the most deshielded proton of the heterocyclic system (excluding the phenyl groups), likely appearing as a sharp singlet due to the absence of adjacent protons. The four protons on the benzo-fused ring of the isoquinoline core (H-5, H-6, H-7, and H-8) would present as a set of coupled multiplets. Typically, H-8 appears at a lower field than H-5, H-6, and H-7 due to its proximity to the nitrogen atom's lone pair and the anisotropic effect of the heterocyclic ring. The protons of the two phenyl rings at positions 3 and 4 would likely produce complex, overlapping multiplets in the aromatic region.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-1 | 8.5 - 8.7 | Singlet (s) |

| H-8 | 8.0 - 8.2 | Doublet (d) |

| H-5, H-6, H-7 | 7.4 - 7.8 | Multiplet (m) |

| Phenyl H's | 7.2 - 7.6 | Multiplet (m) |

Note: These are predicted values based on typical chemical shifts for isoquinoline systems and may vary depending on the solvent and experimental conditions.

The proton-decoupled ¹³C NMR spectrum provides information on the number and electronic environment of the carbon atoms in the molecule. For this compound (C₂₁H₁₅N), a total of 21 distinct carbon signals would be expected, assuming no accidental magnetic equivalence. The chemical shifts are influenced by hybridization and the electronegativity of nearby atoms. oregonstate.educompoundchem.com

The carbons of the aromatic rings typically resonate between 120 and 155 ppm. The C-1 and C-3 carbons, being adjacent to the electronegative nitrogen atom, are expected to appear at the lower end of this range, often around 150-155 ppm and 140-145 ppm, respectively. Quaternary carbons—those not bonded to any hydrogen atoms (C-3, C-4, C-4a, C-8a, and the two ipso-carbons of the phenyl rings)—are generally weaker in intensity compared to protonated carbons. youtube.com

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | 151 - 154 |

| C-3 | 155 - 158 |

| C-4 | 140 - 143 |

| C-4a, C-8a | 128 - 138 |

| C-5, C-6, C-7, C-8 | 125 - 131 |

| Phenyl Carbons | 127 - 140 |

Note: These are predicted values. The signals for quaternary carbons are typically of lower intensity.

While 1D NMR spectra provide essential information, 2D NMR experiments are crucial for the definitive assignment of all proton and carbon signals, especially in complex molecules with overlapping resonances. nih.gov

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled. oregonstate.edu For this compound, COSY would reveal correlations between the adjacent protons on the benzo-fused ring (H-5 with H-6, H-6 with H-7, and H-7 with H-8), allowing for their sequential assignment.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons with their directly attached carbons. It would be used to definitively assign the signals for C-1, C-5, C-6, C-7, C-8, and all the protonated carbons of the phenyl rings by linking them to their corresponding, already assigned, proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is vital for identifying connectivity across two or three bonds and is particularly useful for assigning quaternary carbons. For instance, the proton at C-1 would show a correlation to the quaternary carbons C-3, C-8a, and the ipso-carbon of the phenyl ring at position 3. Similarly, H-5 and H-8 would show correlations to the quaternary carbons C-4a and C-8a, confirming the structure of the isoquinoline core and the attachment points of the phenyl groups.

High-Resolution Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy, typically to within a few parts per million (ppm). escholarship.org This precision allows for the unambiguous determination of a compound's elemental formula.

ESI is a soft ionization technique that typically generates protonated molecules [M+H]⁺ with minimal fragmentation, making it ideal for determining the molecular weight of the parent compound. compoundchem.com A TOF analyzer then separates the ions based on their flight time to the detector, providing high resolution and mass accuracy.

For this compound (C₂₁H₁₅N), the theoretical exact mass of the neutral molecule is 281.12045 u. The ESI-TOF MS spectrum in positive ion mode would be expected to show an intense peak for the protonated molecule [M+H]⁺.

Theoretical [M+H]⁺: 282.12828 m/z

Elemental Composition: C₂₁H₁₆N⁺

The experimental observation of an ion with an m/z value matching this theoretical mass to within 5 ppm would serve as strong evidence for the elemental formula of the compound.

In tandem mass spectrometry (MS/MS) experiments, the [M+H]⁺ ion can be selected and fragmented through collision-induced dissociation (CID) to study its structure. The fragmentation of isoquinoline alkaloids often involves the cleavage of substituent groups or the opening of the heterocyclic ring. nih.gov Plausible fragmentation pathways for this compound could include:

Loss of a phenyl radical (C₆H₅•) from the molecular ion.

Loss of benzene (B151609) (C₆H₆).

Cleavage of the isoquinoline ring system, leading to smaller, stable aromatic fragments.

Analysis of these fragment ions provides further confirmation of the core structure and the nature of the substituents. mdpi.com

Vibrational Spectroscopy for Functional Group Identification and Molecular Conformation

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing its molecular vibrations. youtube.comnetlify.app These techniques are complementary and can be used to identify characteristic bonds within the this compound structure.

The IR spectrum of this compound is expected to be dominated by absorptions arising from the aromatic rings. Key expected vibrational modes include:

Aromatic C-H Stretch: A group of sharp bands is expected in the region of 3100–3000 cm⁻¹. vscht.cz

Aromatic C=C and C=N Stretching: Multiple sharp bands of variable intensity are anticipated in the 1620–1450 cm⁻¹ region. These correspond to the stretching vibrations within the isoquinoline and phenyl rings.

C-H In-Plane Bending: These vibrations typically occur in the 1300–1000 cm⁻¹ region.

C-H Out-of-Plane Bending: Strong absorptions in the 900–675 cm⁻¹ region are characteristic of aromatic substitution patterns and can provide structural confirmation.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aromatic C=C and C=N Stretch | 1620 - 1450 |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 |

Note: These are general frequency ranges for the specified functional groups.

The combination of these spectroscopic techniques provides a powerful and comprehensive approach to the structural elucidation of this compound, allowing for the unambiguous assignment of its atomic connectivity and molecular formula.

Electronic Absorption and Emission Spectroscopy for Photophysical Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The extended π-conjugated system of this compound, encompassing the isoquinoline core and the two phenyl rings, is expected to give rise to strong absorptions in the UV region. The primary electronic transitions are of the π → π* type, involving the promotion of electrons from bonding π orbitals to antibonding π* orbitals.

Due to the lack of specific experimental data for this compound, we can infer its properties from structurally similar compounds. For instance, 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline, which also features a fused aromatic system with phenyl substituents, exhibits a long-wavelength absorption band with a maximum around 390 nm. nih.gov This absorption is attributed to a HOMO-1 → LUMO transition, which corresponds to a charge relocation from the phenyl substituents to the core heterocyclic system. nih.gov A similar transition is expected for this compound.

The absorption spectrum is also likely to be influenced by the solvent environment, a phenomenon known as solvatochromism. Increasing solvent polarity may lead to a bathochromic (red) shift in the absorption maximum, indicative of a more polar excited state.

| Transition Type | Expected λmax (nm) |

| π → π* | ~390 |

Data is inferred from the structurally related compound 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline. nih.gov

Photoluminescence (PL) spectroscopy measures the light emitted from a molecule after it has absorbed photons. Many extended aromatic systems, including isoquinoline derivatives, are known to be fluorescent. Following excitation into a higher electronic state, this compound is expected to relax and emit light, typically at a longer wavelength than its absorption (a phenomenon known as Stokes shift).

The fluorescence properties are highly dependent on the molecular structure and the solvent. Again, drawing a parallel with 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline, this compound displays fluorescence with a maximum in the range of 460-480 nm, depending on the solvent. nih.gov The fluorescence quantum yield of such compounds tends to decrease with increasing solvent polarity, suggesting the involvement of charge transfer processes in the excited state. nih.gov The emission spectrum can provide insights into the energy of the first excited singlet state (S₁) and the vibrational energy levels of the ground state (S₀).

| Property | Expected Value |

| Emission λmax (nm) | 460 - 480 |

Data is inferred from the structurally related compound 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline. nih.gov

X-ray Crystallography for Definitive Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While the specific crystal structure of this compound is not available in the reviewed literature, analysis of a closely related derivative, 4-ethyl-3-phenylisoquinolin-1(2H)-one, provides significant insight into the likely molecular conformation. researchgate.net

The crystal structure of 4-ethyl-3-phenylisoquinolin-1(2H)-one (CCDC No.: 2020262) reveals several key features that are likely to be shared with this compound: researchgate.net

Planarity: The isoquinoline ring system is largely planar.

Phenyl Group Orientation: The phenyl group at the 3-position is significantly twisted out of the plane of the isoquinoline ring. In the case of the derivative, this dihedral angle is substantial, which is a common feature in such substituted systems to minimize steric hindrance. A similar non-planar arrangement would be expected for both phenyl groups in this compound.

Bond Lengths and Angles: The C-C bond lengths within the aromatic rings are expected to be in the typical range of 1.36–1.42 Å, while the C-N bonds in the isoquinoline ring will have lengths characteristic of their double and single bond character.

The crystal packing is determined by intermolecular forces such as π-π stacking and van der Waals interactions. The specific arrangement of molecules in the crystal lattice influences the material's bulk properties.

Below is a table of selected crystallographic data for the related compound, 4-ethyl-3-phenylisoquinolin-1(2H)-one.

| Parameter | Value for 4-ethyl-3-phenylisoquinolin-1(2H)-one |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 19.197(2) |

| b (Å) | 8.0719(8) |

| c (Å) | 16.6511(18) |

| β (°) | 100.171(10) |

| Volume (ų) | 2539.6(5) |

| Z | 8 |

Data from the crystal structure of 4-ethyl-3-phenylisoquinolin-1(2H)-one. researchgate.net

This structural information is crucial for understanding the molecule's shape, steric properties, and how it interacts with its environment in the solid state.

Computational Chemistry and Theoretical Investigations of 3,4 Diphenylisoquinoline

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to provide detailed information about electron distribution, molecular orbital energies, and reactivity.

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the electronic structure of molecules. nih.govirjweb.com It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. DFT calculations can determine various molecular descriptors that are crucial for predicting a molecule's reactivity and electronic behavior.

Key molecular descriptors derived from DFT include the energy of the Highest Occupied Molecular Orbital (EHOMO) and the energy of the Lowest Unoccupied Molecular Orbital (ELUMO). scirp.org The EHOMO is related to the molecule's ability to donate electrons, while the ELUMO reflects its ability to accept electrons. The difference between these two energies, known as the HOMO-LUMO band gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. irjweb.com A small band gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. scirp.org

For 3,4-Diphenylisoquinoline, the phenyl substituents are expected to engage in π-conjugation with the isoquinoline (B145761) core, influencing the HOMO and LUMO energy levels. The extended conjugation typically raises the HOMO energy and lowers the LUMO energy, resulting in a smaller band gap compared to the unsubstituted isoquinoline. These calculations are often performed using hybrid functionals like B3LYP with a suitable basis set such as 6-31G* or higher. nih.gov

Table 1: Representative DFT-Calculated Molecular Descriptors This table presents hypothetical data for this compound based on typical values for similar aromatic heterocyclic compounds calculated at the B3LYP/6-31G level of theory.*

| Descriptor | Value (eV) | Interpretation |

|---|---|---|

| EHOMO | -6.15 | Relates to ionization potential; electron-donating capability. |

| ELUMO | -1.95 | Relates to electron affinity; electron-accepting capability. |

| Band Gap (ΔE) | 4.20 | Indicates chemical reactivity and kinetic stability. |

Advanced Computational Methods for Spectroscopic Data Interpretation (e.g., Extended-Hückel for UV/VIS)

Computational methods are invaluable for interpreting experimental spectroscopic data. Time-Dependent Density Functional Theory (TD-DFT) is a modern and widely used approach for predicting the electronic absorption spectra (UV/VIS) of molecules. nih.govmdpi.com By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can simulate the UV/VIS spectrum, showing the absorption maxima (λmax) and oscillator strengths, which relate to the intensity of the absorption bands. mdpi.comrsc.org For molecules like this compound, the key electronic transitions are typically π → π* transitions within the conjugated aromatic system. rsc.org

While TD-DFT is highly accurate, older semi-empirical methods like the Extended-Hückel method also provide qualitative insights. The Extended-Hückel method, though less precise for predicting exact wavelengths, can be useful for understanding the molecular orbitals involved in electronic transitions. researchgate.net It considers all valence electrons (both σ and π) and can help visualize the molecular orbitals that contribute to the observed UV/VIS absorption bands. The analysis of these transitions helps to understand the intramolecular charge transfer characteristics of the molecule.

Before calculating most molecular properties, the geometry of the molecule must be optimized to find its lowest energy conformation. DFT methods are commonly used for this purpose, allowing for the precise determination of bond lengths, bond angles, and dihedral angles. mdpi.com For this compound, a key structural feature is the dihedral angles between the planes of the two phenyl rings and the isoquinoline core, which dictates the extent of steric hindrance and electronic conjugation.

Once the geometry is optimized, frequency calculations can be performed at the same level of theory. These calculations not only confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also provide important thermochemical parameters. chemrxiv.org These parameters, including zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy, are crucial for predicting the stability of different isomers and the thermodynamics of potential reactions involving the this compound system.

Table 2: Calculated Thermochemical Parameters for a Representative Isoquinoline System Data is illustrative and based on typical outputs from DFT (B3LYP/6-31G) calculations for similar heterocyclic molecules.*

| Parameter | Value | Unit |

|---|---|---|

| Zero-Point Energy (ZPE) | 250.15 | kcal/mol |

| Enthalpy (H) | 265.30 | kcal/mol |

| Gibbs Free Energy (G) | 210.78 | kcal/mol |

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is central to structure-based drug design. For this compound derivatives, docking studies can elucidate how they might interact with the active site of a biological target. The docking algorithm samples various conformations and orientations of the ligand within the binding pocket and uses a scoring function to estimate the binding affinity. mdpi.com Studies on similar quinoline (B57606) and isoquinoline scaffolds have shown their potential to inhibit targets such as HIV reverse transcriptase and tubulin. nih.govnih.gov The two phenyl groups in this compound can form crucial hydrophobic and π-stacking interactions with amino acid residues in a protein's active site.

Following docking, molecular dynamics (MD) simulations can provide a more detailed and dynamic picture of the ligand-target complex. MD simulations model the movement of atoms and molecules over time, allowing for the assessment of the stability of the predicted binding pose and the calculation of binding free energies. mdpi.com These simulations can reveal how the ligand and protein adapt to each other and the role of solvent molecules in the binding process, offering deeper insights into the mechanism of interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govpensoft.net A QSAR model is developed by calculating a set of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression or machine learning algorithms, to correlate these descriptors with the observed activity. nih.gov

For a series of this compound derivatives, QSAR studies can identify the key structural features that govern their biological effects. Descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological. By analyzing the resulting QSAR equation, medicinal chemists can understand which properties are important for activity (e.g., whether bulky or electron-withdrawing groups are beneficial) and use this knowledge to predict the activity of new, unsynthesized compounds, thereby guiding the optimization of lead candidates. mdpi.com

Pharmacological Efficacy and Mechanistic Studies of 3,4 Diphenylisoquinoline Derivatives

Anti-Cancer and Anti-Tumor Activities of Diphenylisoquinoline Analogues

The investigation into the anti-cancer potential of 3,4-diphenylisoquinoline derivatives has primarily centered on their ability to inhibit the growth of cancer cells. These compounds have been synthesized and evaluated as analogues of existing cancer therapeutics, such as tamoxifen, to explore novel structures with potent anti-proliferative effects.

Mechanisms of Inhibiting Cellular Proliferation and Inducing Apoptosis (e.g., Dauricine)

Detailed mechanistic studies elucidating the specific pathways by which this compound derivatives inhibit cellular proliferation and induce apoptosis are not extensively available in the current scientific literature. While related isoquinoline (B145761) alkaloids, such as the bisbenzylisoquinoline dauricine, are known to induce apoptosis through pathways involving the inhibition of PI3K/Akt signaling and modulation of Bcl-2 family proteins, similar in-depth analyses for the this compound class are yet to be published. Therefore, a specific description of these mechanisms for this compound class cannot be provided at this time.

Modulation of Oxidative Stress and Nrf2 Signaling Pathways

The role of this compound derivatives in the modulation of oxidative stress and the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway has not been specifically characterized in published research. The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress, and its modulation is a key area of interest in cancer research. However, studies directly linking this compound compounds to this pathway are currently lacking.

Induction of Cell Cycle Arrest in Neoplastic Cells

Scientific literature does not currently provide specific data on the induction of cell cycle arrest in neoplastic cells by this compound derivatives. Although many anti-cancer agents exert their effects by halting the cell cycle at various checkpoints (e.g., G1, S, or G2/M phase), allowing for DNA repair or apoptosis, such specific mechanistic details for the this compound scaffold have not been reported.

Preclinical Evaluation in Diverse Cancer Models and Cell Lines

Preclinical studies have been conducted on synthetic 3,4-diphenyl-1,2-dihydroisoquinoline derivatives, which were designed as new analogues of tamoxifen. These compounds, along with their 3,4-diphenyl-1,2,3,4-tetrahydroisoquinoline counterparts, were assessed for their anti-proliferative activities against the human mammary carcinoma MCF-7 cell line and the human nasopharyngeal carcinoma KB cell line. semanticscholar.org

The evaluations revealed that the 1,2-dihydroisoquinoline (B1215523) derivatives demonstrated significant cytotoxic effects. Notably, the compound designated as 1a (a specific 3,4-diphenyl-1,2-dihydroisoquinoline derivative) was identified as the most active against the MCF-7 cell line among the tested compounds. Its potency was found to be nearly equivalent to that of tamoxifen, a widely used drug in breast cancer therapy. semanticscholar.org The inhibitory concentrations (IC50) highlight the potential of this structural class.

Table 1: Anti-proliferative Activity of 3,4-Diphenyl-1,2-dihydroisoquinoline (1a)

| Compound | Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| 1a | MCF-7 (Human Mammary Carcinoma) | 0.94 | semanticscholar.org |

| Tamoxifen | MCF-7 (Human Mammary Carcinoma) | ~0.94 | semanticscholar.org |

These findings underscore the potential of the this compound core structure as a template for the development of novel anti-cancer agents, particularly for hormone-dependent cancers like breast cancer.

Antimicrobial Efficacy: Antibacterial, Antifungal, and Antiviral Properties

The antimicrobial properties of the broader isoquinoline family are well-documented. However, research into the specific antibacterial, antifungal, and antiviral efficacy of this compound derivatives is limited. The available studies tend to focus on structurally related compounds where the core isoquinoline or dihydroisoquinoline structure is maintained but with different substitution patterns.

Elucidation of Structure-Activity Relationships for Antimicrobial Potency

While comprehensive structure-activity relationship (SAR) studies across antibacterial, antifungal, and antiviral spectra for this compound derivatives are not available, research on structurally similar 2-aryl-3,4-dihydroisoquinolin-2-iums provides valuable insights, particularly concerning antifungal potency. These compounds share the dihydroisoquinoline core but are derivatized at the nitrogen atom with various substituted phenyl groups, rather than at the 3 and 4 positions.

A study on a series of these N-aryl dihydroisoquinolinium compounds revealed that the nature and position of substituents on the N-phenyl ring significantly influence their antifungal activity. mdpi.com

Key SAR findings include:

Influence of N-Phenyl Substituents : The introduction of different substituents to the N-aromatic ring had a marked effect on antifungal activity, indicating this part of the molecule is critical for potency. mdpi.com

Positional Isomerism : The position of halogen substituents on the N-phenyl ring was crucial. For fluoro, bromo, chloro, and iodo substituents, the order of activity was generally ortho > para > meta against most tested fungal species. mdpi.com

Halogen Type : Among ortho-halogenated derivatives, the chloro-substituted compound demonstrated the most potent and broad-spectrum antifungal activity. mdpi.com

Table 2: Antifungal Activity (EC50 in µg/mL) of N-Aryl Dihydroisoquinolinium Analogs

| Compound (Substituent on N-Phenyl) | Cercospora arachidicola | Physalospora piricola | Alternaria solani | Fusarium oxysporum | Cucumerinum lunata |

|---|---|---|---|---|---|

| H (Unsubstituted) | 16.21 | 10.15 | 11.24 | 20.35 | 25.16 |

| o-F | 5.14 | 4.38 | 5.21 | 11.03 | 18.24 |

| m-F | 10.25 | 8.16 | 9.33 | 17.21 | 15.38 |

| p-F | 7.36 | 6.29 | 7.84 | 14.88 | 19.55 |

| o-Cl | 3.15 | 2.89 | 3.57 | 8.12 | 10.23 |

| o-Br | 4.08 | 3.52 | 4.19 | 9.57 | 12.81 |

| o-I | 4.88 | 4.11 | 4.96 | 10.34 | 14.92 |

Data adapted from a study on 2-aryl-3,4-dihydroisoquinolin-2-iums. mdpi.com

These findings suggest that the electronic and steric properties of substituents on aryl rings attached to the isoquinoline framework are key determinants of antimicrobial, specifically antifungal, activity.

Investigation of Underlying Mechanisms Against Microbial Targets

The antimicrobial potential of isoquinoline derivatives has prompted investigations into their mechanisms of action against various microbial pathogens. Research into a class of alkynyl isoquinolines has revealed potent bactericidal activity against a range of Gram-positive bacteria, including resilient strains like methicillin-resistant Staphylococcus aureus (MRSA). Preliminary data from these studies indicate that the antimicrobial effect of certain isoquinoline compounds, such as HSN584, involves the disruption of critical cellular processes in S. aureus. Specifically, these compounds have been shown to perturb both cell wall and nucleic acid biosynthesis, fundamental pathways for bacterial survival and replication. This dual-pronged attack on essential bacterial functions highlights the potential of the isoquinoline scaffold in the development of new antibacterial agents to combat multidrug-resistant Gram-positive bacteria.

Neuropharmacological Applications and Neuromodulatory Effects

Certain derivatives of this compound have demonstrated notable antidepressant-like effects in preclinical models, and research has begun to elucidate the complex neurochemical pathways involved. Studies on 7-fluoro-1,3-diphenylisoquinoline-1-amine (FDPI) have shown that its antidepressant-like action is modulated by several key neurotransmitter systems. mdpi.com The effects of FDPI in the forced swimming test (FST) in mice were blocked by pretreatment with an N-methyl-D-aspartate (NMDA) receptor agonist, suggesting an interaction with the glutamatergic system. mdpi.com

Furthermore, the involvement of the GABAergic system is indicated by the reversal of FDPI's effects by antagonists for both GABA-A and GABA-B receptors. mdpi.com The l-arginine-nitric oxide (NO)-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway also appears to play a crucial role. The antidepressant-like effect of FDPI was blocked by an NO precursor, l-arginine, while an inhibitor of soluble guanylate cyclase (sGC) acted synergistically with a sub-effective dose of FDPI to produce an antidepressant-like response. mdpi.com This suggests that the mechanism of action for these compounds may involve the inhibition of the NMDA/NO/cGMP pathway. biomedpharmajournal.org Complementing these findings, administration of FDPI was found to reduce nitric oxide levels in the prefrontal cortex of mice. mdpi.com

The antidepressant-like properties of this compound derivatives are significantly linked to their ability to modulate brain monoaminergic systems. The action of compounds such as 7-fluoro-1,3-diphenylisoquinoline-1-amine (FDPI) has been shown to be mediated by both the serotonergic and dopaminergic systems. mdpi.com This was determined through experiments where the antidepressant-like effects of FDPI were blocked by the administration of various antagonists. For instance, pretreatment with a serotonin (B10506) synthesis inhibitor (p-chlorophenylalanine), a 5-HT1A receptor antagonist (WAY100635), and a 5-HT3 receptor antagonist (ondansetron) all counteracted the effects of FDPI. mdpi.com

Derivatives of this compound have been investigated for their potential to inhibit key enzymes involved in neurotransmitter metabolism, such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidases (MAO-A and MAO-B). In one study, a series of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives were synthesized and evaluated for their inhibitory activity against these enzymes. nih.govmdpi.com While none of the tested compounds showed inhibitory activity against AChE, several exhibited inhibitory effects on BChE. nih.govmdpi.com For instance, compound 2t, which has a meta-methoxy substituent, was the most potent BChE inhibitor in the series, with an inhibition rate of 55% at a concentration of 100 µM. mdpi.com

The same series of compounds was also tested for their ability to inhibit MAO-A and MAO-B. Several of these derivatives displayed inhibitory activity against both forms of the enzyme. nih.gov Notably, compounds 2d and 2j showed selective inhibitory activity against MAO-A, with IC50 values of 1.38 and 2.48 µM, respectively. nih.gov In a separate study, the compound 7-fluoro-1,3-diphenylisoquinoline-1-amine (FDPI) was found to inhibit both MAO-A and MAO-B activities at doses of 10 and 20 mg/kg. mdpi.com

| Compound | Target Enzyme | Activity |

|---|---|---|

| (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivative (2t) | BChE | 55% inhibition at 100 µM mdpi.com |

| (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivative (2d) | MAO-A | IC50 = 1.38 µM nih.gov |

| (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivative (2j) | MAO-A | IC50 = 2.48 µM nih.gov |

| 7-fluoro-1,3-diphenylisoquinoline-1-amine (FDPI) | MAO-A and MAO-B | Inhibition at 10 and 20 mg/kg mdpi.com |

The neuropharmacological profile of this compound derivatives also includes their binding affinities for various central nervous system receptors, particularly dopamine (B1211576) and sigma receptors. A series of novel 1,2,3,4-tetrahydroisoquinolines were synthesized and evaluated for their affinity and selectivity for the dopamine D3 receptor. core.ac.uk One derivative, compound 31, which featured a 7-CF3SO2O- substituent and a 3-indolylpropenamido group, demonstrated a high D3 receptor affinity with a pKi of 8.4 and a 150-fold selectivity over the D2 receptor. core.ac.uk

In the context of sigma receptors, which are implicated in various neurological disorders, 3,4-dihydroisoquinolin-1(2H)-one derivatives have been developed for positron emission tomography (PET) imaging of σ₂ receptors. One such derivative, 2-[3-[6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]propyl]-3,4-dihydroisoquinolin-1(2H)-one, was identified as having optimal σ₂ pharmacological properties. Subsequent development led to a radiolabeled version, [(18)F]-26, which confirmed σ₂ specific binding in in vitro autoradiography studies on rat brain slices.

Anti-inflammatory, Analgesic, and Antipyretic Activities

A number of isoquinoline derivatives have been evaluated for their potential as anti-inflammatory, analgesic, and antipyretic agents. In a study investigating N-substituted (E)-4-arylidene-isoquinoline-1,3-dione derivatives, several compounds exhibited significant activities in these areas. The anti-inflammatory effects were assessed using the carrageenan-induced rat paw edema model, while analgesic properties were determined through the acetic acid-induced writhing test for peripheral analgesia and the tail-immersion test for central analgesia. Antipyretic activity was evaluated in a Brewer's yeast-induced pyrexia model.

Among the tested compounds, derivatives 5g, 5d, and 5h were identified as having the most prominent anti-inflammatory, analgesic, and antipyretic activities. nih.gov In the acetic acid-induced writhing test, compounds 5g and 5h demonstrated peripheral analgesic activity comparable to the standard drug, diclofenac (B195802) sodium. For antipyretic effects, compound 5g and the reference drug paracetamol showed significant activity throughout the 5-hour observation period. Another study on 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride also reported pronounced analgesic and anti-inflammatory activity. mdpi.com

| Compound | Writhing Count (Mean ± SEM) | % Protection |

|---|---|---|

| Control | 45.66 ± 1.60 | - |

| Diclofenac Sodium (10 mg/kg) | 14.16 ± 1.07 | 68.98 |

| 5d | 20.16 ± 1.40 | 55.84 |

| 5g | 14.50 ± 1.05 | 68.24 |

| 5h | 14.33 ± 1.22 | 68.61 |

*** p<0.001 compared to control

| Compound | Paw Volume (mL) after 3h (Mean ± SEM) | % Inhibition |

|---|---|---|

| Control | 0.82 ± 0.03 | - |

| Indomethacin (10 mg/kg) | 0.31 ± 0.02 | 62.19 |

| 5d | 0.40 ± 0.02 | 51.21 |

| 5g | 0.33 ± 0.02 | 59.75 |

| 5h | 0.38 ± 0.02 | 53.65 |

*** p<0.001 compared to control

Mechanisms of Cyclooxygenase Enzyme Inhibition

Derivatives of this compound belong to a broader class of diarylheterocyclic compounds known for their potential to inhibit cyclooxygenase (COX) enzymes. While specific mechanistic studies on this compound itself are not extensively detailed in the reviewed literature, the general mechanism for selective COX-2 inhibitors from the diarylheterocyclic class provides a strong inferential model.

COX enzymes mediate the biosynthesis of prostanoids from arachidonic acid. Two primary isoforms, COX-1 and COX-2, are well-established. COX-1 is constitutively expressed in most tissues and is responsible for physiological processes like gastric cytoprotection, whereas COX-2 is an inducible enzyme often upregulated at sites of inflammation. The therapeutic anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are derived from the inhibition of COX-2, while adverse side effects, such as gastrointestinal issues, are often linked to the simultaneous inhibition of COX-1.

Diarylheterocyclic inhibitors have been developed to be highly selective for COX-2. This selectivity is largely attributed to a structural difference between the two enzyme isoforms. A key distinction is the substitution of an isoleucine residue (Ile523) in COX-1 with a smaller valine residue (Val523) in COX-2. This substitution creates a hydrophobic side-pocket in the COX-2 active site that is not present in COX-1. Selective diarylheterocyclic inhibitors are designed to bind to this alternative site, which is a structural feature that hinders their ability to bind effectively to COX-1.

The inhibition mechanism for these selective inhibitors is often more complex than simple competitive binding. A generalized mechanism proposed for many diarylheterocyclic compounds involves a three-step, time-dependent process. This process begins with the initial, rapid formation of a reversible enzyme-inhibitor complex. This is followed by subsequent, slower conformational changes that result in a more tightly bound, slowly reversible complex. This time-dependent nature contributes significantly to their potent and selective inhibition of COX-2. For some diarylheterocyclic compounds, the presence of a terminal sulfonyl or methylsulfonyl moiety is crucial for recognition and binding, as it can penetrate the side pocket, interacting with key amino acid residues such as His90, Arg513, and Phe518.

Antioxidant and Free Radical Scavenging Capabilities of this compound Derivatives

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous disease pathologies. Compounds with the ability to scavenge free radicals can mitigate this damage and are of significant therapeutic interest. The antioxidant potential of isoquinoline derivatives has been evaluated through various in vitro assays that measure their capacity to neutralize stable free radicals.

Commonly used methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. In these assays, the antioxidant compound donates a hydrogen atom or an electron to the radical, neutralizing it and causing a measurable change in color, which is quantified spectrophotometrically. The activity is often expressed as the IC50 value, which represents the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant potency.

While specific quantitative data for this compound derivatives is limited in the available literature, studies on the broader class of isoquinoline derivatives have demonstrated significant free-radical scavenging capabilities. The antioxidant activity is typically influenced by the substitution pattern on the isoquinoline core, with the presence of hydroxyl groups often enhancing the radical scavenging effect.

| Assay Type | Parameter | Finding | Reference Compound |

|---|---|---|---|

| DPPH Radical Scavenging | IC50 | Data not available for this compound derivatives. General isoquinoline derivatives show activity. | Ascorbic Acid / Trolox |

| ABTS Radical Scavenging | TEAC (Trolox Equivalent Antioxidant Capacity) | Data not available for this compound derivatives. General isoquinoline derivatives show activity. | Trolox |

In Vitro and In Vivo Assessment of Drug-Likeness and Preliminary Pharmacokinetic Profiles

For a compound to be a viable therapeutic agent, it must possess favorable pharmacokinetic properties, often summarized by the acronym ADME: Absorption, Distribution, Metabolism, and Excretion. Preliminary assessment of these properties is crucial in the drug discovery process.

In Vitro Assessment and Drug-Likeness: In vitro ADME studies are conducted early in development to predict a drug's behavior in a living organism. These assays evaluate properties such as metabolic stability (using liver microsomes or hepatocytes), membrane permeability (using models like the Caco-2 cell assay), and plasma protein binding. High plasma protein binding can limit the concentration of free drug available to act on its target, while poor metabolic stability can lead to rapid clearance from the body.

"Drug-likeness" is a qualitative concept used to evaluate whether a compound has chemical and physical properties that would make it a likely orally active drug. This is often assessed computationally using guidelines such as Lipinski's Rule of Five, which considers factors like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Studies on related 3,4-dihydroisoquinolone derivatives have shown that this scaffold can be modified to produce compounds with favorable ADME characteristics, including good microsomal and plasma stability.

In Vivo Pharmacokinetic Profiles: In vivo studies in animal models provide a more comprehensive understanding of a compound's ADME profile. These studies measure key pharmacokinetic parameters after administration. A study on the 3-arylisoquinoline derivative, 1-(4-Methylpiperazinyl)-3-phenylisoquinoline hydrochloride (CWJ-a-5), in rats provides a valuable case study for this class of compounds.

Following intravenous administration, the plasma concentration of CWJ-a-5 was best described by a two-compartment model. The compound exhibited a moderate half-life and was extensively distributed into the tissues, as indicated by its large volume of distribution. The oral bioavailability was found to be over 50%, suggesting good absorption from the gastrointestinal tract. Furthermore, the compound was highly bound to plasma proteins.

| Parameter | Abbreviation | Value | Significance |

|---|---|---|---|

| Half-life (post-distributive) | t1/2β | 86.9 min | Indicates the time taken for the plasma concentration to halve. |

| Total-body Plasma Clearance | CLt | 5.72 L/h/kg | Measures the volume of plasma cleared of the drug per unit time. |

| Volume of Distribution at Steady-State | Vdss | 9.79 L/kg | Indicates the extent of drug distribution in body tissues vs. plasma. |

| Oral Bioavailability | F | 52.9% | The fraction of the oral dose that reaches systemic circulation. nih.gov |

| Plasma Protein Binding | PPB | > 95% | The extent to which the drug binds to proteins in the blood plasma. nih.gov |

| Apparent Partition Coefficient | logP | 2.64 | A measure of the compound's lipophilicity. nih.gov |

Catalytic Applications and Materials Science Innovations with 3,4 Diphenylisoquinoline Ligands

3,4-Diphenylisoquinoline as a Ligand in Homogeneous and Heterogeneous Catalysis

The nitrogen atom in the isoquinoline (B145761) ring of this compound possesses a lone pair of electrons, making it an effective ligand for coordinating with various transition metals. This coordination is central to its application in both homogeneous and heterogeneous catalysis, where it can influence the reactivity and selectivity of metal centers.

Application in Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org The ligands employed in these reactions are crucial for stabilizing the metal catalyst and modulating its activity. nih.gov Isoquinoline derivatives, including this compound, have been explored as ligands in palladium-catalyzed cross-coupling reactions.

For instance, palladium complexes are widely used in reactions like the Suzuki-Miyaura, Heck, and Stille couplings. mdpi.comnih.gov The isoquinoline moiety can coordinate to the palladium center, influencing the oxidative addition and reductive elimination steps of the catalytic cycle. While specific studies focusing solely on this compound as a ligand in a broad range of cross-coupling reactions are not extensively detailed in the provided search results, the general utility of isoquinoline scaffolds suggests its potential in this area. rsc.org For example, a palladium-catalyzed methodology has been developed for the synthesis of 3,4-disubstituted isoquinolines, including this compound itself, through the cross-coupling of 2-(1-alkynyl)benzaldimines and organic halides. acs.org This highlights the stability of the this compound core under catalytic conditions, a prerequisite for its use as a ligand.

Role in Alkyne Hydroamination Catalysis

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for synthesizing nitrogen-containing compounds. rsc.org Gold-catalyzed intermolecular hydroamination of alkynes has become a well-established reaction. mdpi.com Cationic gold(I) complexes are particularly effective in activating alkynes towards nucleophilic attack. nih.govmdpi.com

The isoquinoline framework can serve as a ligand to support such gold catalysts. While the direct application of this compound as a ligand in alkyne hydroamination is not explicitly detailed in the provided results, the principles of ligand design in this field are informative. The ligand's role is to stabilize the gold center and modulate its Lewis acidity, thereby influencing the efficiency of the catalytic cycle. The electronic properties of the this compound, influenced by its phenyl substituents, could potentially fine-tune the catalytic activity of a coordinated gold center.

Exploration of N-Heterocyclic Carbenes (NHCs) Derived from Isoquinoline Scaffolds as Ligands

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands in catalysis due to their strong σ-donating properties, which lead to the formation of stable metal complexes. researchgate.net The isoquinoline scaffold can be incorporated into the design of novel NHC ligands. nih.gov

Researchers have developed C1-symmetric isoquinoline-based chiral diaminocarbene ligands (MIQ). rsc.orgbohrium.com These ligands have been successfully applied in copper-catalyzed conjugate borylation of α,β-unsaturated amides, achieving good yields and enantioselectivities. rsc.orgbohrium.com The design of these ligands involves synthesizing them from chiral phenethylamine, allowing for the modulation of the ligand's steric and electronic properties. bohrium.com The development of such isoquinoline-based NHCs opens avenues for their application in a wide range of asymmetric catalytic transformations. The steric bulk provided by the phenyl groups in a hypothetical this compound-derived NHC could be advantageous in creating a specific chiral environment around the metal center, thereby influencing the stereochemical outcome of a reaction.

Photophysical Properties and Optoelectronic Applications of 3,4-Diphenylisoquinolines

The extended π-conjugated system of this compound gives rise to interesting photophysical properties, making it a candidate for applications in optoelectronics and materials science.

Luminescence and Fluorescence Characteristics, Including Quantum Yields and Lifetimes

Luminescence encompasses the emission of light from a substance and is categorized into fluorescence and phosphorescence, depending on the nature of the excited state. mdpi.comberthold.com Fluorescence involves the emission of light from a singlet excited state, a process that is typically rapid, with lifetimes in the nanosecond range. msu.eduevidentscientific.com Phosphorescence, on the other hand, originates from a triplet excited state and has a much longer lifetime. berthold.commsu.edu

The quantum yield (Φ) of a photophysical process is a measure of its efficiency. fiveable.me For fluorescence, the quantum yield (Φf) is the ratio of the number of photons emitted to the number of photons absorbed. bjraylight.com The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. mdpi.com

While specific quantum yield and lifetime data for this compound were not found in the search results, the general principles of fluorescence suggest that its extended aromatic system would lead to absorption in the UV-visible region and subsequent fluorescence. The rigidity of the isoquinoline core is beneficial for fluorescence, as it reduces non-radiative decay pathways. The phenyl substituents can further influence the electronic transitions and thus the emission properties. The specific values for quantum yield and lifetime would be dependent on factors such as the solvent and the presence of any quenchers.

Table 1: Illustrative Photophysical Data for Fluorescent Compounds This table provides example data for well-characterized fluorescent compounds to illustrate the concepts of quantum yield and lifetime. Specific data for this compound is not available in the provided search results.

| Compound | Solvent | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τ) | Reference |

|---|---|---|---|---|

| Quinine Sulfate | 0.1 M H₂SO₄ | 0.52 | 19.4 ns | bjraylight.com |

| Fluorescein | 0.1 M NaOH | 0.95 | 4.0 ns | mdpi.com |

| Rhodamine 6G | Ethanol | 0.95 | 4.1 ns | mdpi.com |

Photochemical Reactions and Excited State Dynamics

Upon absorption of light, a molecule is promoted to an excited electronic state. fiveable.me From this excited state, it can undergo various photophysical processes (like fluorescence and phosphorescence) or photochemical reactions. fiveable.mensf.gov Photochemical reactions involve the formation of new chemical species. fiveable.me

The excited state dynamics of a molecule describe the pathways and rates of de-excitation. miami.edu These can include radiative processes (fluorescence, phosphorescence) and non-radiative processes such as internal conversion and intersystem crossing. msu.edu The study of excited state dynamics is crucial for understanding and predicting the photochemical behavior of a compound. nih.gov

For this compound, its extended π-system suggests that it could participate in photochemical reactions such as photoisomerization or photocycloaddition, depending on the reaction conditions and the presence of other reactants. The dynamics of its excited states would be influenced by the interplay of the isoquinoline core and the phenyl substituents. Fast deactivation processes in the excited state can sometimes lead to low luminescence. nsf.gov Understanding these dynamics is key to harnessing the potential of this compound in applications such as photosensitizers or in the development of photoresponsive materials.

Solvatochromic Behavior and its Relation to Molecular Structure

The interaction of solvent molecules with a solute can induce noticeable shifts in the solute's absorption and fluorescence spectra, a phenomenon known as solvatochromism. This behavior provides valuable insights into the electronic distribution and dipole moments of a molecule in its ground and excited states. For molecules like this compound, the nature of the solvent can significantly influence its photophysical properties due to the presence of a polar isoquinoline core and nonpolar phenyl substituents.

Generally, the absorption and emission spectra of organic compounds are sensitive to the polarity of the solvent. A bathochromic (red) shift, or a shift to longer wavelengths, is often observed with increasing solvent polarity. This is typically attributed to the stabilization of a more polar excited state relative to the ground state. Conversely, a hypsochromic (blue) shift, or a shift to shorter wavelengths, can occur if the ground state is more stabilized by the solvent than the excited state.

Studies on related quinoline (B57606) and isoquinoline derivatives have demonstrated that the magnitude of these spectral shifts is dependent on the solvent's dielectric constant and refractive index. For instance, in a study of various dyes, bathochromic shifts were observed in the UV-Vis absorption spectra as the solvent polarity increased. mdpi.com This shift is indicative of a change in the dipole moment of the molecule upon excitation. The ground and excited state dipole moments can be estimated using the Lippert-Mataga equation, which correlates the Stokes shift (the difference in wavelength between the maximum of absorption and emission) with the orientation polarizability of the solvent.

While specific experimental data on the solvatochromic behavior of this compound is not extensively detailed in the reviewed literature, the general principles of solvatochromism in similar heterocyclic aromatic compounds suggest that it would exhibit noticeable shifts in its spectral properties in response to changes in solvent polarity. The phenyl groups at the 3 and 4 positions can influence the extent of intramolecular charge transfer (ICT) upon photoexcitation, which in turn would affect the magnitude of the solvatochromic shifts. Theoretical studies, such as those employing Density Functional Theory (DFT), can provide further insights into the relationship between the molecular structure of this compound and its solvatochromic properties by calculating the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) in different solvent environments.

Applications in Photocatalysis and Energy Transfer Processes

Isoquinoline and its derivatives have emerged as promising candidates in the fields of photocatalysis and energy transfer due to their unique photophysical properties. These compounds can act as photosensitizers, molecules that absorb light and transfer the energy to another molecule, thereby initiating a photochemical reaction. irowater.com This process, often referred to as the "antenna effect," is crucial in various applications, including organic synthesis and photodynamic therapy (PDT). ohio.edu

In the context of photocatalysis, isoquinoline-derived organic photocatalysts have been developed for C-H/C-H coupling reactions. reformchem.com These catalysts can be excited by visible light to a long-lived triplet excited state. reformchem.com This excited state can then participate in energy transfer or single-electron transfer processes to activate substrates and facilitate chemical transformations. reformchem.com For example, an isoquinoline-derived sensitizer (B1316253) was shown to enable the dehydrogenative cross-coupling of heteroarenes with alkanes using air as the oxidant. reformchem.com Mechanistic studies, including transient absorption and excited-state quenching experiments, have pointed towards unconventional mechanisms involving an excited-state "self-quenching" process to generate a reactive radical cation of the sensitizer. reformchem.com